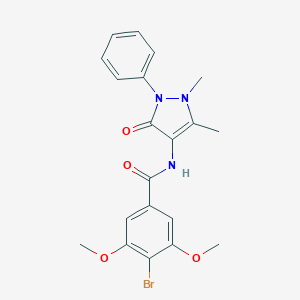![molecular formula C16H18F2N2O2S B263070 N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS is a sulfonamide compound that was first synthesized in the 1980s, and since then, it has been used in various research studies.
Mécanisme D'action
DAS inhibits the activity of carbonic anhydrase isozymes II and IV by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ions, which is a crucial step in various physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
DAS has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of memory and learning in animal models. DAS has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAS in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using DAS is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.
Orientations Futures
There are several future directions for the use of DAS in scientific research. One area of research is the development of DAS derivatives that have improved selectivity and reduced toxicity. Another area of research is the use of DAS in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, DAS can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS has been shown to selectively inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes. While DAS has several advantages for lab experiments, its potential toxicity is a limitation that needs to be considered. There are several future directions for the use of DAS in scientific research, including the development of DAS derivatives and the use of DAS in the treatment of various diseases.
Méthodes De Synthèse
DAS can be synthesized using a variety of methods, including the reaction of 4-(diethylamino)aniline with 2,4-difluorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DAS has been used in various research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. DAS has been shown to inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes.
Propriétés
Formule moléculaire |
C16H18F2N2O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18F2N2O2S/c1-3-20(4-2)14-8-6-13(7-9-14)19-23(21,22)16-10-5-12(17)11-15(16)18/h5-11,19H,3-4H2,1-2H3 |
Clé InChI |
GJCVQXMMBVRJAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)







![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)